molecular formula C26H23N5O4 B2558663 N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326831-11-1

N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2558663
CAS No.: 1326831-11-1
M. Wt: 469.501
InChI Key: GEQPSIGJRSSQTO-UHFFFAOYSA-N
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Description

N-[(2,3-Dimethoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo-triazin core fused with a naphthalene substituent and a 2,3-dimethoxyphenylmethylacetamide side chain. This compound is structurally complex, combining aromatic, heteroaromatic, and amide functionalities.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-34-23-12-6-9-18(25(23)35-2)14-27-24(32)15-30-26(33)22-13-21(29-31(22)16-28-30)20-11-5-8-17-7-3-4-10-19(17)20/h3-12,16,21-22,29H,13-15H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONXKJILFFXPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The target compound shares structural motifs with several classes of acetamide derivatives documented in the literature. Below, key comparisons are made based on synthesis, spectral properties, and structural features.

Structural and Functional Group Analysis
Compound Name Core Structure Key Substituents Bioactive Moieties Identified
Target Compound Pyrazolo[1,5-d][1,2,4]triazin Naphthalen-1-yl, 2,3-dimethoxyphenylmethylacetamide Amide, fused heterocycle, methoxy groups
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole Dichlorophenyl, antipyrine-derived acetamide Chlorinated aryl, antipyrine
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole Naphthalen-1-yloxy, 4-chlorophenylacetamide Triazole, naphthalene, chlorophenyl
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazole Methylsulfanylphenyl, antipyrine-derived acetamide Sulfur-containing aryl, antipyrine

Key Observations :

  • The 2,3-dimethoxyphenyl group may improve solubility compared to chlorinated or sulfanyl-substituted analogs, as methoxy groups reduce hydrophobicity .
  • Unlike triazole derivatives synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , the target compound’s pyrazolo-triazin core likely requires multistep heterocyclic condensation.
Spectroscopic and Analytical Comparisons

Infrared (IR) Spectroscopy :

  • Amide C=O Stretch : Observed at ~1670–1680 cm⁻¹ in most analogs (e.g., 1682 cm⁻¹ in compound 6b ), consistent with the target compound’s expected acetamide group.
  • Aromatic C=C Stretch : Ranges from 1587–1606 cm⁻¹ in naphthalene-containing analogs (e.g., 6b, 6c ), similar to the naphthalen-1-yl group in the target compound.

High-Resolution Mass Spectrometry (HRMS) :

Compound Molecular Formula Calculated [M+H]⁺ Observed [M+H]⁺ Deviation (ppm)
6m C₂₁H₁₈ClN₄O₂ 393.1118 393.1112 -1.5
6b C₂₁H₁₈N₅O₄ 404.1359 404.1348 -2.7
Target Compound* C₂₉H₂₅N₅O₄ ~508.1980

*Theoretical calculation based on molecular formula.

Nuclear Magnetic Resonance (NMR) :

  • Amide NH Proton : Resonates at δ 10.79–11.02 ppm in analogs (e.g., 6b, 6c ), a region typical for deshielded amide protons.
  • Naphthalene Protons : Multiplets at δ 7.20–8.40 ppm in naphthalene-containing compounds (e.g., 6b ), matching the target compound’s aromatic environment.

Reaction Conditions :

Compound Class Key Reagents/Conditions Yield Optimization Strategy
Triazole Acetamides Cu(OAc)₂, tert-BuOH/H₂O, room temperature Solvent polarity adjustment
Pyrazole Acetamides EDC·HCl, CH₂Cl₂, 273 K Low-temperature coupling to reduce side reactions

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